MI-1481

Menin-MLL1 Interaction IC50 Structure-Activity Relationship

Researchers studying MLL-rearranged leukemias often face incomplete target inhibition with standard menin-MLL1 inhibitors, compromising data reproducibility. MI-1481 (CAS 1887178-64-4) is the most potent reversible inhibitor in its class, enabling maximal target engagement at low nanomolar concentrations. • IC50 3.6 nM - ~10-fold more active than MI-463 (15.3 nM) & MI-503 (14.7 nM) • GI50 36-61 nM in MLL-rearranged cell lines MV4;11 & MOLM13 • Co-crystal structure (PDB: 6BXY) with hydrogen bond to Glu366 for rational SAR • Downregulates HOXA9 & MEIS1 at 100 nM; validated in vivo in murine leukemia models Supplied at >98% HPLC purity with comprehensive analytical documentation.

Molecular Formula C29H30F3N7O2S
Molecular Weight 597.7 g/mol
Cat. No. B12393982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-1481
Molecular FormulaC29H30F3N7O2S
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2CC3CNC(=O)CO3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F
InChIInChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1
InChIKeyJTUOGOXWKQAKOR-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-1481: Menin-MLL1 Inhibitor for MLL-Rearranged Leukemia


MI-1481 (Compound 28) is a thienopyrimidine-class small molecule that functions as a reversible inhibitor of the protein-protein interaction between menin and mixed-lineage leukemia 1 (MLL1) [1]. It exhibits an IC50 of 3.6 nM in cell-free assays, making it the most potent reversible menin-MLL1 inhibitor reported as of its publication [2]. The compound's structure is defined by the molecular formula C29H30F3N7O2S and a molecular weight of 597.65 g/mol . Its primary application lies in the study of MLL-rearranged leukemias, where the menin-MLL1 interaction is an essential oncogenic driver [3].

Pathway Menin-MLL1 protein-protein interaction inhibition
Tool compound Reversible thienopyrimidine-class menin-MLL1 inhibitor
Research context MLL-rearranged leukemia model studies

MI-1481 vs. Prior Menin-MLL Inhibitors


While several menin-MLL1 inhibitors exist, they are not functionally interchangeable due to significant variations in target potency and resulting cellular activity. For instance, MI-1481 demonstrates a >4-fold lower IC50 (3.6 nM) compared to earlier compounds like MI-463 (15.3 nM) and MI-503 (14.7 nM) . This difference translates into a ~10-fold increase in inhibitory activity , which is critical for experiments requiring maximal target engagement at lower compound concentrations. Substituting MI-1481 with a less potent analog could lead to incomplete inhibition, higher required doses with increased off-target potential, and significantly different phenotypic outcomes in cell-based and in vivo models, thereby compromising data reproducibility and interpretation.

Earlier menin-MLL1 inhibitors such as MI-463 or MI-503 may exhibit reduced target engagement at low concentrations, requiring higher doses that could alter cellular assay outcomes.
Differences in biochemical potency and cellular GI50 can lead to incomplete pathway inhibition in MLL-rearranged models, potentially shifting gene expression signatures.
In vivo activity profiles are not directly transferable; using a less potent analog may confound dosing schedules and limit model-response interpretation.

MI-1481: Differentiated from Closest Analogs


Superior Target Engagement Potency

MI-1481 achieves an IC50 of 3.6 nM for inhibition of the menin-MLL1 interaction, a level of potency that is approximately 10-fold higher than that of its predecessor inhibitors MI-463 (IC50 = 15.3 nM) and MI-503 (IC50 = 14.7 nM) . This increase is attributed to optimized structural interactions, including a hydrogen bond with Glu366 and enhanced hydrophobic contacts as revealed by co-crystal structures [1].

Reported Biochemical Potency
Head-to-head
IC50 3.6 nM (MI-1481) vs 15.3 nM (MI-463), 14.7 nM (MI-503) in cell-free FP assay
Supports lower concentration target engagement; reported assay-potency context.
~4-fold lower IC50 may reduce off-target risk at effective doses.
Menin-MLL1 Interaction IC50 Structure-Activity Relationship

Improved Cellular Potency in MLL Leukemia

In cellular models of MLL-rearranged leukemia, MI-1481 exhibits potent growth inhibition with GI50 values of 36 nM in MV4;11 cells (MLL-AF4) and 61 nM in MOLM13 cells (MLL-AF9) . This contrasts with the earlier compound MI-463, which demonstrates a GI50 of 230 nM in a comparable MLL leukemia cell line . The substantially lower GI50 for MI-1481 reflects its enhanced ability to translate potent biochemical inhibition into cellular efficacy.

Cellular Growth Inhibition
Cross-study comparable
GI50 36 nM (MV4;11), 61 nM (MOLM13); MI-463: 230 nM in MLL cells
Supports cell-based assay fit at lower concentrations; reported cell-viability endpoint context.
7-day treatment; wider effective range may limit non-specific cytotoxicity.
GI50 MLL Leukemia Cell Viability

HOXA9 and MEIS1 Downregulation

MI-1481's cellular activity is coupled with robust target engagement, evidenced by its ability to downregulate key MLL fusion protein target genes. Treatment with 100 nM MI-1481 significantly reduces the expression of HOXA9 and MEIS1 in MV4;11 human MLL leukemia cells . While similar gene downregulation is reported for MI-503, MI-1481 achieves this effect at a lower cellular concentration [1].

Target Gene Downregulation
Cross-study comparable
HOXA9 and MEIS1 downregulation at 100 nM (MV4;11); MI-503 at 1 µM (MLL-AF9)
Demonstrates pharmacodynamic response at lower concentrations; supports biomarker endpoint monitoring.
10-fold concentration difference reinforces target engagement sensitivity.
Pharmacodynamics Biomarker Gene Expression

In Vivo Efficacy in Murine Leukemia Models

MI-1481 has demonstrated pronounced activity in in vivo MLL leukemia models, leading to a strong inhibition of leukemia progression . This outcome is consistent with findings for MI-503, which also blocks leukemia progression in vivo, but MI-1481's superior potency suggests potential for improved efficacy or dosing schedules [1].

In Vivo Leukemia Model Activity
Class-level
MI-1481 strongly inhibits leukemia progression in murine MLL models; MI-503 also blocks progression
Supports in vivo model-response context; potency translation inferred from biochemical data.
No direct quantitative in vivo comparison available.
In Vivo Leukemia Xenograft

MI-1481: Recommended Research Applications


Maximal Target Engagement in MLL Leukemia Cells

For studies focused on quantifying the maximal effect of menin-MLL1 inhibition on cell viability and gene expression, MI-1481 is the optimal choice. Its low GI50 values (36-61 nM) in MLL-rearranged cell lines enable researchers to achieve near-complete target inhibition at low nanomolar concentrations. This is particularly valuable for distinguishing on-target effects from off-target or cytotoxic events that may arise with the higher micromolar doses required for less potent analogs like MI-463 [1].

Co-Crystal Structure and Biomarker Studies

The co-crystal structure of MI-1481 bound to menin (PDB: 6BXY) provides atomic-level detail of key interactions, including a hydrogen bond with Glu366 . This structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design. Furthermore, its ability to downregulate the canonical MLL target genes HOXA9 and MEIS1 at 100 nM [1] provides a reliable and sensitive pharmacodynamic biomarker for confirming on-target activity in both in vitro and in vivo experiments.

In Vivo Proof-of-Concept in MLL Leukemia

Researchers planning to transition from in vitro to in vivo models of MLL leukemia should select MI-1481 based on its validated in vivo activity. The compound's proven ability to inhibit leukemia progression in murine models establishes a strong foundation for preclinical proof-of-concept studies. Its high potency (IC50 = 3.6 nM) [1] suggests that lower, potentially less toxic doses may be efficacious, an important consideration for long-term in vivo dosing regimens and combination therapy studies.

Menin-Dependent Biology Beyond Leukemia

Emerging evidence points to a role for the menin-MLL interaction in other cancers, including solid tumors and hepatocellular carcinoma . MI-1481 serves as a powerful chemical probe to investigate these non-leukemic contexts. Its high potency and selectivity for the menin-MLL1 interaction allow researchers to confidently attribute observed biological effects to this specific pathway, avoiding the confounding factors of less potent or less selective tool compounds.

Application
Selection Property
Validation Focus
MLL-rearranged leukemia cell viability studies
Low nanomolar target engagement
GI50 endpoints and proliferation assays in MLL cell lines
Structure-activity relationship and biomarker studies
Co-crystal structure and gene expression modulation
Menin-binding interactions and HOXA9/MEIS1 downregulation endpoints
In vivo MLL leukemia model studies
In vivo leukemia progression inhibition
Tumor burden and survival endpoints in murine models
Menin-MLL1 pathway studies in non-hematologic cancers
High selectivity for menin-MLL1 interaction
Pathway-specific biological effects in solid tumor or hepatocellular carcinoma models

Technical Documentation Hub

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35 linked technical documents
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